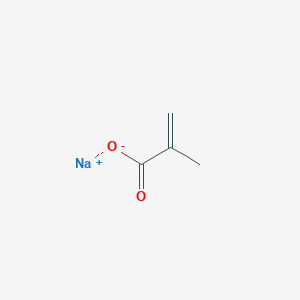

Sodium methacrylate

Descripción

Propiedades

Número CAS |

5536-61-8 |

|---|---|

Fórmula molecular |

C4H6NaO2 |

Peso molecular |

109.08 g/mol |

Nombre IUPAC |

sodium;2-methylprop-2-enoate |

InChI |

InChI=1S/C4H6O2.Na/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6); |

Clave InChI |

PBCKVROHSSNSDY-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)[O-].[Na+] |

SMILES isomérico |

CC(=C)C(=O)[O-].[Na+] |

SMILES canónico |

CC(=C)C(=O)O.[Na] |

Otros números CAS |

25086-62-8 54193-36-1 5536-61-8 |

Pictogramas |

Corrosive; Acute Toxic; Irritant |

Números CAS relacionados |

25086-62-8 |

Solubilidad |

Soluble in wate |

Sinónimos |

2-methylacrylic acid methacrylic acid methacrylic acid, calcium salt methacrylic acid, sodium salt sodium methacrylate |

Origen del producto |

United States |

Métodos De Preparación

Process Overview

The conventional method, as described in United States Patent No. 2,226,004 (Coes), involves reacting methyl methacrylate with dilute aqueous NaOH (∼20% concentration) under elevated temperatures. The reaction proceeds as:

Methanol and unreacted methyl methacrylate are distilled off, leaving an aqueous sodium methacrylate solution. The final product is obtained via spray drying, yielding a fluffy powder with ≤1% water and ≤0.2% residual NaOH.

Limitations of the Aqueous Method

-

High Energy Consumption : Spray drying necessitates additional energy input.

-

Impurity Retention : Residual water (∼1%) and alkalinity (≤0.2% NaOH) limit monomer purity to 97%.

-

Polymerization Risks : Aqueous conditions may promote unintended thermal polymerization.

Dry Saponification Method: Innovations and Mechanisms

Key Advancements

The dry saponification process (US3021364A) eliminates water by reacting anhydrous NaOH with methyl methacrylate under controlled conditions. Critical innovations include:

-

Seeding with Sodium Methacrylate : Introduction of 5–25% seed crystals accelerates reaction kinetics and prevents localized overheating.

-

Anhydrous Reactants : High-purity NaOH (≥85%) and methyl methacrylate (≥98%) minimize side reactions.

-

Efficient Agitation : Scraping agitators maintain homogeneity and dissipate exothermic heat.

Temperature Control

The reaction initiates at 55–65°C, with external cooling maintaining temperatures below 80°C to prevent polymerization. For example, in Example 1, a temperature rise from 65°C to 70°C during methyl methacrylate addition required active cooling to stabilize the mixture.

Stoichiometric Precision

Methyl methacrylate is added in 1–2% excess relative to NaOH to ensure complete saponification. Substoichiometric quantities risk unreacted NaOH, increasing product alkalinity.

Seeding Efficacy

Seeding with pre-formed sodium methacrylate (3–25% by weight) reduces induction periods and ensures a uniform reaction. Example 3 demonstrated that 10% seeding increased conversion efficiency to 99.4% purity.

Product Characteristics and Quality Control

Physical and Chemical Properties

The dry method yields a dense, anhydrous powder (≤0.05% water) with spherical aggregates (Table 1). Residual alkalinity is reduced to 0.03–0.09% NaOH, and monomer purity exceeds 99%.

Table 1: Comparative Product Properties

Polymerization Inhibition

Methyl methacrylate must contain inhibitors (e.g., hydroquinone) to prevent thermal polymerization during saponification. Inhibitor-free monomers, as noted in Example 4, led to discoloration and reduced purity.

Industrial-Scale Implementation

Equipment Design

Laboratory-scale setups (e.g., 3-gallon mixers with scraping blades) have been successfully scaled using jacketed reactors equipped with vacuum systems for methanol vapor recovery. Example 6 demonstrated the feasibility of potassium methacrylate production using analogous equipment.

Economic and Environmental Considerations

-

Cost Savings : Eliminating spray drying reduces energy costs by ∼30%.

-

Waste Reduction : Methanol byproduct recovery (∼95% efficiency) minimizes environmental impact.

Comparative Analysis of Preparation Methods

Efficiency Metrics

Table 2: Process Efficiency Comparison

Aplicaciones Científicas De Investigación

Biomedical Applications

Sodium methacrylate is primarily recognized for its role in the development of hydrogels, which are crucial in biomedical applications such as tissue engineering and drug delivery systems.

Tissue Engineering

Recent studies have demonstrated that sodium methacrylate can enhance the properties of alginate hydrogels used for bone tissue engineering. By incorporating NaMA into photocrosslinked alginate hydrogels, researchers achieved significant improvements in cell adhesion and mechanical strength. The introduction of NaMA resulted in:

- Increased Cell Adhesion : The early cell adhesion rate improved with higher concentrations of sodium methacrylate, with cell viability exceeding 95% .

- Altered Physical Properties : The swelling ratio decreased as the concentration of NaMA increased, indicating a more stable hydrogel structure .

Drug Delivery Systems

Sodium methacrylate is also employed in drug delivery systems due to its ability to form responsive hydrogels. These systems can be designed to release drugs in a controlled manner based on environmental stimuli such as pH and temperature.

- Case Study : A study on methacrylic anhydride-modified sodium carboxymethyl cellulose (CMC) showed that varying the content of NaMA influenced the gel's mechanical properties and swelling behavior, making it suitable for injectable drug delivery applications .

Environmental Applications

Sodium methacrylate is utilized in environmental remediation processes, particularly in the removal of heavy metals from wastewater.

Heavy Metal Ion Removal

Hydrogels composed of poly(acrylamide-co-sodium methacrylate) have been shown to effectively remove copper (Cu²⁺) and cadmium (Cd²⁺) ions from aqueous solutions. The mechanism involves:

- Ion Exchange : The negatively charged sites on the hydrogel facilitate the binding of positively charged metal ions.

- High Efficiency : Studies indicate that these hydrogels can achieve significant removal rates for heavy metals, making them effective for water treatment applications .

Sensor Technology

Sodium methacrylate plays a critical role in the development of molecularly imprinted polymers (MIPs), which are used as artificial antibodies in sensor technology.

Quartz Crystal Microbalance (QCM) Sensors

MIPs created with sodium methacrylate have been integrated into QCM sensors for detecting various compounds due to their high specificity and sensitivity.

Mecanismo De Acción

The primary mechanism of action of sodium methacrylate involves its ability to undergo polymerization and copolymerization. The vinyl group in its structure allows it to form long polymer chains through free radical polymerization. This property is exploited in various applications to create materials with specific characteristics such as high absorbency, flexibility, and strength.

Comparación Con Compuestos Similares

Methyl Methacrylate (MMA)

Structure : CH₂=C(CH₃)COOCH₃ (ester group instead of carboxylate).

Properties :

Thermal Stability :

Glycidyl Methacrylate (GMA)

Structure : Contains an epoxide group (CH₂=C(CH₃)COOCH₂CH₂O).

Properties :

- Reactive epoxy group enables crosslinking and post-polymerization modifications .

Applications : - Drug delivery systems (e.g., grafted with hyaluronic acid (HA) for enhanced adsorption ).

Comparison : - Sodium methacrylate improves thermal stability when grafted onto GMA microparticles (e.g., AEHA microparticles show 61-67% weight loss vs. 73% for pure GMA in Stage 2 degradation) .

- FTIR data confirms HA grafting via new ether bonds (1151 cm⁻¹) and reduced epoxy signals (907 cm⁻¹) in sodium methacrylate-modified GMA .

Alkyl Methacrylates (e.g., n-Butyl Methacrylate)

Structure : CH₂=C(CH₃)COOR (R = alkyl chain).

Properties :

- Longer alkyl chains (e.g., butyl) increase hydrophobicity and lower Tg (e.g., n-butyl methacrylate Tg ~20°C) .

Applications : - Pressure-sensitive adhesives, coatings.

Comparison : - Sodium methacrylate’s ionic nature enhances water solubility and swelling capacity (e.g., hybrid microparticles show 2–3× higher swelling in pH 5.5 vs. alkyl methacrylates) .

Sodium Polyacrylate

Structure : Polymerized sodium methacrylate ([-CH₂-C(CH₃)(COONa)-]ₙ).

Properties :

Methacrylic Acid Copolymers

Structure : Copolymers with methyl methacrylate or styrene.

Properties :

- Sodium methacrylate introduces ionic sites, enhancing hydrophilicity and drug adsorption (e.g., metronidazole adsorption follows first-order kinetics, R² > 0.99 ).

Applications : - pH-responsive drug carriers (e.g., higher metronidazole release in intestinal vs. gastric conditions) .

Key Research Findings

- Adsorption Efficiency : Hybrid microparticles (e.g., AEHA) exhibit 2× higher metronidazole adsorption (qₑ = 45 mg·g⁻¹) vs. precursor polymers due to HA grafting and increased surface area .

- Thermodynamics : Adsorption is spontaneous (ΔG = -4.2 to -5.8 kJ·mol⁻¹) and endothermic (ΔH = 12–18 kJ·mol⁻¹), driven by physical interactions (hydrogen bonding) .

- Morphology : Sodium methacrylate reduces pore size in microparticles (e.g., AT-ATHA pores shrink from 265 nm to 176 nm) but increases specific surface area (BET: 120–150 m²·g⁻¹) .

Actividad Biológica

Sodium methacrylate (SMA) is a key compound in various biological applications, particularly in biomedical fields such as drug delivery, tissue engineering, and as a component in bone cements. This article reviews the biological activity of sodium methacrylate, focusing on its interactions with biological systems, its applications in medical materials, and relevant research findings.

Sodium methacrylate is the sodium salt of methacrylic acid, characterized by its ability to polymerize into poly(sodium methacrylate), a biocompatible polymer. Its structure allows it to form hydrogels and other polymeric materials that can be tailored for specific biological applications.

1. Bone Cement Formulations

Sodium methacrylate is often used in the formulation of bone cements, particularly poly(methyl methacrylate) (PMMA) based cements. Recent studies have demonstrated that incorporating SMA into PMMA enhances its mechanical properties and biocompatibility, making it suitable for orthopedic applications.

- Case Study : A study evaluating an antibacterial PMMA bone cement containing sodium methacrylate showed significant improvement in bacteriostatic properties against Staphylococcus aureus. The incorporation of N-halamine compounds into the SMA-modified PMMA resulted in contact and releasing-type bacteriostasis rates reaching 100% at specific concentrations .

2. Hydrogel Formation

Sodium methacrylate can be polymerized to form hydrogels that respond to environmental stimuli. These hydrogels have applications in drug delivery systems due to their ability to swell and release drugs in response to pH or temperature changes.

- Research Finding : Intelligent nanocomposite hydrogels made from SMA and other components have been developed for controlled drug release, demonstrating significant potential for therapeutic applications .

Mechanisms of Biological Activity

The biological activity of sodium methacrylate is influenced by its polymerization properties and the resulting material characteristics:

- Cell Adhesion and Proliferation : Studies have shown that SMA-based materials promote osteoblast attachment and proliferation, which is crucial for bone regeneration applications. The presence of calcium phosphate layers on SMA-modified surfaces enhances osteoconductivity .

- Antibacterial Properties : The incorporation of antibacterial agents into SMA formulations has been shown to significantly reduce bacterial growth, enhancing the safety and efficacy of medical devices such as bone cements .

Research Findings and Data Tables

The following table summarizes key research findings related to the biological activity of sodium methacrylate:

Q & A

Q. How can sodium methacrylate be integrated into sustainable material workflows (e.g., circular economy, green chemistry)?

- Methodological Answer : Develop life cycle assessments (LCA) to compare bio-sourced methacrylic acid (from lignin) vs. petrochemical routes. Optimize solvent recovery via fractional distillation or membrane filtration. Partner with industrial ecologists to design closed-loop systems for polymerization waste (e.g., monomer recycling via ion-exchange) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.